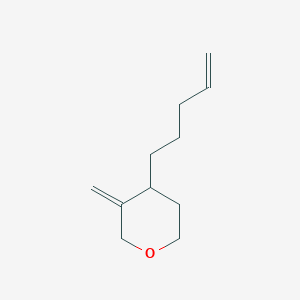
3-methylidene-4-pent-4-enyloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-methylidene-4-pent-4-enyloxane is an organic compound that belongs to the class of tetrahydropyrans. This compound is characterized by a tetrahydropyran ring substituted with a methylidene group and a pent-4-en-1-yl group. It is used in various fields, including organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylidene-4-pent-4-enyloxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a tetrahydropyran derivative and a pent-4-en-1-yl halide in the presence of a strong base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
3-methylidene-4-pent-4-enyloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogen acids or halogenating agents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3-methylidene-4-pent-4-enyloxane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a component in various industrial processes.
作用機序
The mechanism of action of 3-methylidene-4-pent-4-enyloxane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-methylidene-3-(pent-4-en-1-yl)tetrahydro-2H-pyran
- 3-methylidene-4-(but-3-en-1-yl)tetrahydro-2H-pyran
Uniqueness
3-methylidene-4-pent-4-enyloxane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C11H18O |
|---|---|
分子量 |
166.26 g/mol |
IUPAC名 |
3-methylidene-4-pent-4-enyloxane |
InChI |
InChI=1S/C11H18O/c1-3-4-5-6-11-7-8-12-9-10(11)2/h3,11H,1-2,4-9H2 |
InChIキー |
CVUKBAUQVIJDDF-UHFFFAOYSA-N |
正規SMILES |
C=CCCCC1CCOCC1=C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














